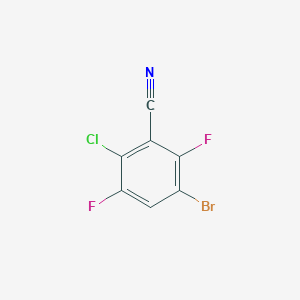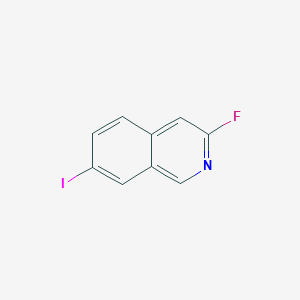![molecular formula C7H6BrN3O B13669265 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of bromine and methoxy groups on the triazole-pyridine scaffold enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in a short reaction time. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Material Sciences: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating biological pathways. For example, it has been shown to act as an inhibitor for enzymes like JAK1 and JAK2 .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C7H6BrN3O |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
6-bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-7-10-9-4-11(7)3-5(6)8/h2-4H,1H3 |
Clave InChI |
FGJVNFBVDXMJED-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NN=CN2C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



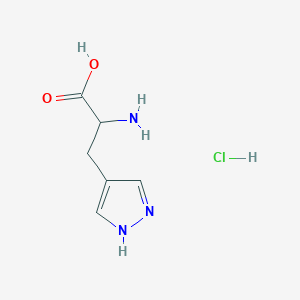
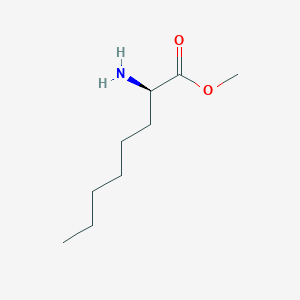

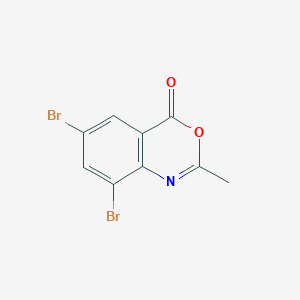
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)

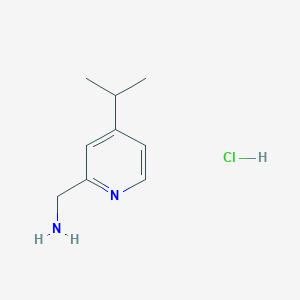

![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
